molecular formula C15H16N2O2 B611328 TH34

TH34

Cat. No.: B611328
M. Wt: 256.30 g/mol
InChI Key: PZBARTUEWCQNSN-UHFFFAOYSA-N
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Description

TH34 is a compound known for its inhibitory effects on histone deacetylase enzymes, specifically histone deacetylase 6, histone deacetylase 8, and histone deacetylase 10. It has shown high selectivity over histone deacetylase 1, histone deacetylase 2, and histone deacetylase 3

Mechanism of Action

Target of Action

TH34, also known as 3-(benzylamino)-N-hydroxy-4-methylbenzamide, is a potent inhibitor of histone deacetylases (HDACs) 6, 8, and 10 . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is important because it plays a key role in gene regulation.

Mode of Action

This compound interacts with its targets (HDACs 6, 8, and 10) by inhibiting their enzymatic activity . This inhibition leads to an increase in the acetylation of histones, which results in a more relaxed chromatin structure. This relaxed structure allows for increased gene transcription, leading to changes in cell function and behavior .

Biochemical Pathways

The inhibition of HDACs by this compound affects several biochemical pathways. It leads to the induction of DNA double-strand breaks, mitotic aberrations, and cell-cycle arrest . Additionally, it has been found to induce caspase-dependent programmed cell death in a concentration-dependent manner in several human neuroblastoma cell lines .

Result of Action

The action of this compound results in several molecular and cellular effects. It induces DNA damage-mediated cell death in human high-grade neuroblastoma cell lines . Additionally, it has been found to effectively promote the in vitro maturation of pancreatic β-cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TH34 involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the core structure: This involves the reaction of specific aromatic compounds under controlled conditions to form the core structure of this compound.

    Functionalization: The core structure is then functionalized with various substituents to achieve the desired chemical properties.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for large-scale production, and advanced purification techniques are employed to ensure the compound meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

TH34 undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.

    Substitution: Various substituents can be introduced into the this compound molecule through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.

Major Products

Scientific Research Applications

TH34 has been extensively studied for its applications in various scientific fields:

Comparison with Similar Compounds

Similar Compounds

    Vorinostat: Another histone deacetylase inhibitor with a broader spectrum of activity.

    Panobinostat: A potent histone deacetylase inhibitor used in cancer therapy.

    Romidepsin: A histone deacetylase inhibitor with specific activity against histone deacetylase 1 and histone deacetylase 2.

Uniqueness of TH34

This compound is unique due to its high selectivity for histone deacetylase 6, histone deacetylase 8, and histone deacetylase 10, making it a valuable tool for studying the specific roles of these enzymes in various biological processes .

Properties

IUPAC Name

3-(benzylamino)-N-hydroxy-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-11-7-8-13(15(18)17-19)9-14(11)16-10-12-5-3-2-4-6-12/h2-9,16,19H,10H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZBARTUEWCQNSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NO)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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TH34
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TH34
Customer
Q & A

Q1: What is the primary molecular target of TH34?

A1: this compound acts as a selective inhibitor of histone deacetylase (HDAC) isoforms, particularly HDAC-8 and HDAC-10. [, ]

Q2: How does this compound's inhibition of HDAC-8/10 influence cellular processes?

A2: Inhibiting HDACs, enzymes that remove acetyl groups from histones, can lead to changes in gene expression. This altered gene expression profile has been implicated in the induction of DNA damage-mediated cell death in human high-grade neuroblastoma cell lines. [] Furthermore, selective inhibition of HDAC-10, a target of this compound, has been shown to suppress the autophagic response in cancer cells, suggesting a potential avenue for enhancing the efficacy of chemotherapy. []

Q3: What is the molecular formula and weight of this compound?

A3: While the provided research papers do not explicitly state the molecular formula and weight of this compound, they describe it as a hydroxamic acid derivative. Based on its chemical name, 3-(benzylamino)-N-hydroxy-4-methylbenzamide, the molecular formula can be deduced as C15H16N2O2, and the molecular weight is calculated to be 256.30 g/mol.

Q4: Is there any spectroscopic data available for this compound?

A4: The research papers provided do not contain detailed spectroscopic data for this compound.

Q5: What is known about the material compatibility and stability of this compound under various conditions?

A5: The research primarily focuses on the biological activity of this compound and does not provide data on its material compatibility or stability under various conditions.

Q6: Does this compound possess any catalytic properties?

A6: The provided research suggests that this compound functions primarily as an inhibitor rather than a catalyst. Its main mode of action involves binding to and inhibiting the enzymatic activity of HDAC-8 and HDAC-10. [, ]

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